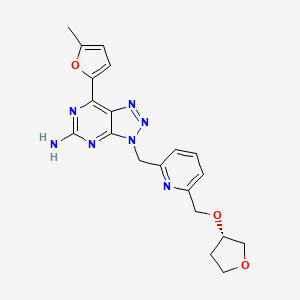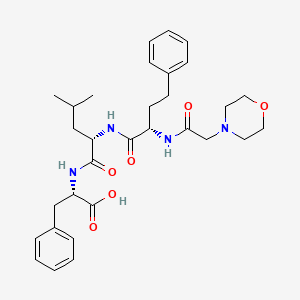
西福拉地南
描述
科学研究应用
西福拉地南具有多种科学研究应用,包括:
化学: 它被用作工具化合物来研究腺苷 2A 受体在各种化学反应中的作用。
生物学: 它被用来研究涉及腺苷 2A 受体的生物学途径及其在免疫调节中的作用。
作用机制
西福拉地南通过选择性地且可逆地与免疫细胞上的腺苷 2A 受体结合发挥作用。 这种结合阻止了腺苷在肿瘤微环境中的免疫抑制作用,从而增强了 T 细胞和其他免疫细胞的活化和增殖 。 所涉及的分子靶点和途径包括腺苷 2A 受体信号通路,该通路在免疫调节中起着至关重要的作用 .
生化分析
Biochemical Properties
Ciforadenant plays a significant role in biochemical reactions by interacting with adenosine 2A receptors (A2ARs) on immune cells . It competes with adenosine, a product of ATP hydrolysis, for binding to A2ARs . This interaction can modulate the immune response within the tumor microenvironment .
Cellular Effects
Ciforadenant has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By binding to A2ARs on immune cells, ciforadenant can block the immunosuppressive effects of adenosine in the tumor microenvironment .
Molecular Mechanism
Ciforadenant exerts its effects at the molecular level through its interaction with A2ARs . It acts as an antagonist, blocking the binding and signaling of adenosine . This can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of ciforadenant can change over time in laboratory settings .
Dosage Effects in Animal Models
The effects of ciforadenant can vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ciforadenant is involved in the adenosine signaling pathway . It interacts with A2ARs, which are part of this pathway . The effects of ciforadenant on metabolic flux or metabolite levels are currently being studied .
Transport and Distribution
It is known to bind to A2ARs on the surface of immune cells
Subcellular Localization
Current knowledge suggests that it binds to A2ARs on the surface of immune cells , but more information is needed to understand its complete subcellular localization .
准备方法
西福拉地南的合成路线和反应条件涉及制备一种可以有效结合腺苷 2A 受体的小分子。 西福拉地南的工业生产方法并未广泛公开,但已知该化合物是通过一系列确保其效力和选择性的化学反应合成的 .
化学反应分析
西福拉地南会经历各种类型的化学反应,包括:
氧化: 该反应涉及向化合物中添加氧或从化合物中去除氢。
还原: 该反应涉及向化合物中添加氢或从化合物中去除氧。
取代: 该反应涉及用另一种原子或原子团取代化合物中的一个原子或原子团。
这些反应中常用的试剂和条件包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
西福拉地南以其对腺苷 2A 受体的高选择性和效力而独树一帜。 类似的化合物包括:
咖啡因: 一种非选择性腺苷受体拮抗剂,也结合腺苷 2A 受体,但选择性较低。
茶碱: 另一种非选择性腺苷受体拮抗剂,具有与咖啡因类似的特性。
SCH 58261: 一种选择性腺苷 2A 受体拮抗剂,已被研究用于其潜在的治疗应用.
属性
IUPAC Name |
7-(5-methylfuran-2-yl)-3-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O3/c1-12-5-6-16(30-12)17-18-19(24-20(21)23-17)27(26-25-18)9-13-3-2-4-14(22-13)10-29-15-7-8-28-11-15/h2-6,15H,7-11H2,1H3,(H2,21,23,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURQKNMKCGYWRJ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)COC5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C2=C3C(=NC(=N2)N)N(N=N3)CC4=NC(=CC=C4)CO[C@H]5CCOC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202402-40-1 | |
| Record name | Ciforadenant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202402401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciforadenant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16125 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CIFORADENANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KFO2187CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Ciforadenant exert its anti-tumor effects?
A1: Ciforadenant functions by selectively and reversibly binding to Adenosine A2A Receptors (ADORA2A) found on the surface of immune cells, including T-lymphocytes, natural killer (NK) cells, macrophages, and dendritic cells (DCs). [] Within the tumor microenvironment (TME), tumor cells release adenosine, which can suppress the anti-tumor activity of immune cells by binding to these A2A receptors. Ciforadenant effectively blocks this adenosine-mediated immunosuppression, allowing the immune system to mount a more robust attack against tumor cells. [, ]
Q2: What is the connection between adenosine, tumor metabolism, and Ciforadenant's mechanism of action?
A2: Renal cell carcinoma (RCC) exhibits high glycolytic activity, leading to increased adenosine triphosphate (ATP) production. To sustain their rapid proliferation, RCC cells export ATP, which is subsequently hydrolyzed to adenosine by CD39/CD73 enzymes in the TME. [] This accumulation of adenosine contributes to the immunosuppressive environment, hindering effective anti-tumor responses. By blocking A2A receptors, Ciforadenant counteracts this immunosuppressive effect, potentially enhancing the efficacy of existing immunotherapies like CTLA4 and PD1 blockade. []
Q3: What evidence supports the use of Ciforadenant in combination with other immunotherapies?
A3: Preclinical studies have demonstrated the potential of Ciforadenant to enhance the efficacy of combined CTLA4 and PD1 blockade. In some instances, this triple combination therapy even led to the complete elimination of established tumors in preclinical models. [] Furthermore, a first-in-human study revealed that Ciforadenant, in combination with the anti-PD-L1 antibody atezolizumab, demonstrated safety and promising activity in patients with RCC. This combination therapy yielded a median progression-free survival (mPFS) of 5.8 months and a remarkable 90% overall survival probability at 25 months. []
Q4: What is the significance of CD68+ tumor-associated myeloid cells in relation to Ciforadenant's activity?
A4: Research suggests that CD68+ tumor-associated myeloid cells within the TME might be key targets of adenosine-induced gene products. [] These cells likely play a role in mediating the immunosuppressive effects of adenosine. Interestingly, the presence of these cells and their associated gene expression signature in pre-treatment tumor biopsies could potentially serve as a predictor of response to Ciforadenant therapy in RCC patients. [] This finding highlights the importance of understanding the interplay between the tumor microenvironment, adenosine signaling, and immune cell populations for optimizing cancer treatment strategies.
Q5: What insights do clinical trials provide about the potential of Ciforadenant in cancer treatment?
A5: Early-phase clinical trials investigating Ciforadenant have demonstrated encouraging results in patients with treatment-refractory RCC. One such trial, focusing on individuals with advanced RCC who had progressed on previous therapies, showed promising tumor regression, disease control, and survival benefits with Ciforadenant monotherapy. [] Furthermore, the combination of Ciforadenant with atezolizumab in a different cohort of patients with advanced RCC showed noteworthy clinical responses, including in individuals who had progressed on PD-(L)1 inhibitors. [] These findings highlight the potential of Ciforadenant, both as a single agent and in combination therapies, for treating RCC and potentially other cancer types. Further investigation in larger and later-phase clinical trials is warranted to confirm these findings and establish the optimal therapeutic strategies for this novel immunotherapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[3-[3-(Aminosulfonyl)phenyl]-1H-indazole-5-yl]-2-(dimethylamino)-2-(2-ethylphenyl)acetamide](/img/structure/B606611.png)
![N-[(R)-Cyclopropyl(2-pyridinyl)methyl]-3-[4-[(1alpha,5alpha)-3beta-hydroxy-8-azabicyclo[3.2.1]octane-8-yl]phenyl]-1H-indazole-5-carboxamide](/img/structure/B606613.png)
![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)




![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride](/img/structure/B606626.png)


